N-Diphenylacetylglycine

Description

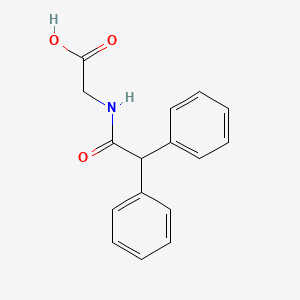

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRAWUFMIKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215921 | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65707-74-6 | |

| Record name | N-Diphenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65707-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogues of N Diphenylacetylglycine: Synthesis and Characterization

Design Principles for N-Diphenylacetylglycine Analogues

The design of analogues based on the this compound structure is guided by principles of medicinal chemistry and peptidomimetic design. The primary goal is to create molecules that can mimic the structure and function of natural peptides while often possessing improved pharmacological properties, such as enhanced metabolic stability and bioavailability. rsc.orgnih.gov

A key principle is the use of the rigid diphenylacetyl group as a scaffold. This bulky, hydrophobic moiety serves to orient the appended glycine (B1666218) residue and other functional groups in a defined three-dimensional space. escholarship.org This conformational constraint is crucial for mimicking the secondary structures of peptides, such as β-turns, which are often involved in biological recognition processes at protein surfaces. nih.gov By restricting the molecule's flexibility, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity.

Further design considerations involve modifying specific parts of the molecule:

N-Alkylation: The amide nitrogen of the glycine residue can be alkylated (e.g., N-methylation). This modification eliminates the hydrogen bond donor capability at that position, increases basicity, and can induce a cis-amide bond conformation, significantly altering the molecule's shape and interaction profile. nih.gov

Side Chain Modification: The glycine portion can be replaced with other amino acids (both natural and unnatural) to introduce new side chains. These side chains can be designed to form specific interactions (hydrophobic, electrostatic, hydrogen bonding) with a target protein.

The overarching design strategy is to use the this compound framework as a template to systematically explore the chemical space around a target, generating a library of compounds with varied steric and electronic properties to identify key pharmacophoric elements. escholarship.org

Synthesis of Ester Derivatives of this compound, including Glycosyl Conjugates

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of ester derivatives and glycosyl conjugates. These modifications can significantly alter the compound's polarity, solubility, and potential for targeted delivery.

Synthesis of Ester Derivatives: Esterification of the terminal carboxyl group is a straightforward method to produce prodrugs or modify the molecule's physicochemical profile. nih.gov Standard acid-catalyzed and base-catalyzed methods are applicable. researchgate.net

Acid-Catalyzed Esterification: This is typically achieved by refluxing this compound in an excess of the desired alcohol (e.g., methanol, ethanol, propanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or by using methanolic hydrogen chloride. researchgate.net The use of a water scavenger, such as 2,2-dimethoxypropane, can drive the equilibrium toward the ester product.

Reaction with Alkyl Halides: The carboxylate salt of this compound, formed by reaction with a base like triethylamine (B128534) or potassium carbonate, can be reacted with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding esters. researchgate.net

Coupling Reagents: Reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate ester formation with a wide variety of alcohols, including more complex or sterically hindered ones.

| Ester Derivative Name | Alcohol Reagent | Potential Synthetic Method |

|---|---|---|

| This compound methyl ester | Methanol | Acid-catalyzed esterification |

| This compound ethyl ester | Ethanol | Acid-catalyzed esterification |

| This compound benzyl ester | Benzyl alcohol | Coupling reagent (e.g., DCC) |

| This compound phenyl ester | Phenol | Coupling reagent (e.g., DCC) |

Synthesis of Glycosyl Conjugates: Glycosylation introduces a carbohydrate moiety, which can improve aqueous solubility and be used for targeting specific lectin receptors on cell surfaces. Both chemical and enzymatic methods can be employed for creating these conjugates.

N-Glycosyl Conjugates (Chemoenzymatic): A powerful strategy for creating N-linked glycans involves endo-β-N-acetylglucosaminidases (ENGases). nih.gov In this approach, a synthetic peptide scaffold containing an N-acetylglucosamine (GlcNAc) residue is reacted with a pre-assembled oligosaccharide that has been activated as a glycosyl oxazoline (B21484). The ENGase enzyme catalyzes the transfer of the oligosaccharide from the oxazoline donor to the GlcNAc on the peptide, forming a native N-glycan linkage. nih.gov This method allows for the creation of homogeneous glycopeptides.

C-Glycosyl Conjugates: To overcome the potential enzymatic or chemical instability of the anomeric C-N bond in N-glycosides, more stable C-glycoside analogues can be synthesized. nih.gov These compounds feature a non-hydrolyzable C-C bond between the sugar and the aglycone. Synthesis can be achieved through methods like HCl-catalyzed C-glycosylation, which couples unprotected sugars directly with amine-containing scaffolds. nih.gov

Peptidomimetic and Conjugate Chemistry Involving this compound Scaffolds

Peptidomimetics are molecules designed to replicate the essential structural elements of a natural peptide, allowing them to interact with biological targets like receptors or enzymes. nih.gov The this compound framework is well-suited for creating such mimics. The rigid diphenylacetyl group provides a non-peptide backbone that can project the critical glycine residue and other appended functionalities in a precise spatial arrangement, similar to how a peptide backbone orients amino acid side chains. escholarship.orgnih.gov

The development of peptidomimetics from this scaffold often involves solid-phase synthesis. escholarship.org This technique allows for the efficient, stepwise assembly of complex molecules on a polymer resin. For instance, an this compound unit can be anchored to the resin, followed by the sequential addition of other amino acids or chemical building blocks to the C-terminus or N-terminus, enabling the rapid generation of a library of related compounds for screening. escholarship.org

Conjugate chemistry expands the utility of the this compound scaffold by attaching other molecular entities to impart new functions. This can include:

Fluorophores or Biotin: For use as chemical probes to study biological interactions.

Polymers (e.g., Polyethylene Glycol - PEG): To improve pharmacokinetic properties like circulation half-life and solubility.

Targeting Ligands: To direct the molecule to specific cells or tissues.

The "click chemistry" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient and selective method for conjugation. nih.gov An azide (B81097) or alkyne group can be incorporated into the this compound structure, allowing it to be readily and quantitatively linked to a complementary functionalized molecule.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (Focused on Mechanistic Insights)

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound derivatives correlate with their biological activity. The primary goal of these studies is not just to enhance potency but to gain mechanistic insights into how the molecule interacts with its biological target. nih.govrsc.org

The process involves synthesizing a series of systematically modified analogues and evaluating their activity. Key modifications can include:

Aromatic Ring Substitution: Placing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions on the two phenyl rings can probe the electronic and steric requirements of a binding pocket. For example, studies on other bisaryl compounds have shown that lipophilic, electron-withdrawing groups can enhance activity by modulating how the molecule interacts with a lipid membrane or protein target. nih.govnih.gov

Modification of the Glycine Linker: Replacing the glycine with other amino acids (e.g., alanine, valine) or altering the linker length can reveal how much space is available in a binding site and the importance of the linker's flexibility.

Carboxylate Modification: Converting the terminal carboxylic acid to various esters, amides, or other functional groups helps to determine if a charged group is necessary for activity and can influence properties like cell permeability. frontiersin.org

The results of these studies are often compiled into SAR tables, which correlate structural changes with a quantitative measure of activity, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov Furthermore, computational methods like molecular docking can be used in conjunction with experimental data. Correlating docking scores (e.g., binding energy, ΔG) with measured biological activity can validate a proposed binding mode and provide predictive power for designing more potent inhibitors. mdpi.com This integrated approach provides deep mechanistic insights, revealing which parts of the molecule are critical for its function and guiding the rational design of next-generation compounds. nih.gov

| Compound | R¹ Substitution (Phenyl Ring) | R² (Glycine Linker) | R³ (Terminus) | Activity (IC₅₀, µM) | Mechanistic Implication |

|---|---|---|---|---|---|

| 1 | H | -CH₂- | -COOH | 50 | Baseline activity |

| 2 | 4-Cl | -CH₂- | -COOH | 15 | Electron-withdrawing group enhances potency |

| 3 | 4-OCH₃ | -CH₂- | -COOH | 75 | Electron-donating group reduces potency |

| 4 | 4-Cl | -CH(CH₃)- | -COOH | 45 | Steric bulk on linker is not tolerated |

| 5 | 4-Cl | -CH₂- | -COOCH₃ | 5 | Esterification improves activity, likely by increasing cell permeability |

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a critical tool for elucidating the detailed molecular mechanisms of action, metabolic pathways, and conformational dynamics of this compound derivatives. isotope.com By replacing specific atoms (typically ¹²C, ¹⁴N, or ¹H) with their heavier stable isotopes (¹³C, ¹⁵N, or ²H), the labeled molecules can be tracked and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Synthetic strategies for labeling this compound can be divided into two main categories:

Site-Specific Labeling via Chemical Synthesis: This is the most precise method, allowing for the incorporation of an isotope at a specific, predetermined position within the molecule. sigmaaldrich.com This is achieved by using an isotopically labeled building block during the synthesis.

Labeling the Diphenylacetyl Moiety: The synthesis could start with commercially available ¹³C-labeled benzaldehyde (B42025) or other simple aromatic precursors to build a diphenylacetic acid molecule with ¹³C atoms in the phenyl rings or at the carbonyl carbon.

Labeling the Glycine Moiety: The synthesis would involve coupling unlabeled diphenylacetic acid with commercially available glycine that is uniformly or specifically labeled (e.g., [¹³C₂, ¹⁵N]glycine). This is often done using standard peptide coupling chemistry. sigmaaldrich.com

Advanced and Core-Labeling Strategies:

Core Labeling: For applications like metabolic tracer studies where the label's stability is paramount, it is desirable to place the isotope in the core skeleton of the molecule, making it less susceptible to metabolic cleavage. chemrxiv.org Novel synthetic methods, such as formal [5+1] cyclizations, have been developed to incorporate isotopes like ¹³C into the ipso-carbon of aromatic rings, a strategy that could be adapted for the phenyl groups of this compound. chemrxiv.org

Multicomponent Reactions (MCRs): MCRs offer an efficient way to assemble complex molecules from three or more starting materials in a single step. thieme-connect.de By using one labeled component, an isotope can be incorporated with high efficiency and modularity, which is advantageous for rapidly generating libraries of labeled compounds. thieme-connect.de

These labeling strategies enable detailed mechanistic investigations. For example, ¹⁵N or ¹³C-labeled this compound derivatives can be used in NMR experiments to monitor changes in their chemical environment upon binding to a protein, revealing the specific atoms involved in the interaction. nih.gov Deuterium (²H) labeling can be used to probe solvent accessibility or to simplify complex ¹H-NMR spectra.

Advanced Structural Elucidation and Spectroscopic Characterization of N Diphenylacetylglycine

Vibrational Spectroscopy of N-Diphenylacetylglycine (Infrared and Raman Spectroscopies)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. nih.govlibretexts.org These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. wikipedia.org

In the infrared spectrum of this compound, several key absorption bands are anticipated. The N-H stretching vibration of the amide group is expected to appear in the region of 3300-3500 cm⁻¹, typically as a medium intensity peak. libretexts.org The carbonyl (C=O) stretching vibration of the amide and carboxylic acid groups will produce a strong absorption, generally in the range of 1670–1780 cm⁻¹. libretexts.org Specifically, the amide C=O stretch is often observed around 1690 cm⁻¹, while the carboxylic acid C=O stretch is typically found near 1710 cm⁻¹. libretexts.org Furthermore, the C-H stretching vibrations of the aromatic rings are expected to be observed around 3030 cm⁻¹, while the aliphatic C-H stretches will likely appear in the 2850–2960 cm⁻¹ range. libretexts.org The broad O-H stretch of the carboxylic acid is another characteristic feature, typically spanning a wide range from 2500–3100 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. mdpi.com While also sensitive to molecular vibrations, the selection rules for Raman scattering differ from those for IR absorption. mdpi.com This can result in the observation of vibrations that are weak or absent in the IR spectrum. For this compound, the symmetric stretching of the aromatic rings is expected to be a strong feature in the Raman spectrum. The C-H stretching vibrations will also be present. The non-polar nature of certain bonds can lead to strong Raman signals where IR signals are weak, offering a more complete vibrational profile of the molecule. researchgate.net

Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300–3500 | Medium |

| Carboxylic Acid | O-H Stretch | 2500–3100 | Strong, Broad |

| Aromatic | C-H Stretch | ~3030 | Weak to Medium |

| Alkyl | C-H Stretch | 2850–2960 | Medium |

| Carbonyl (Amide) | C=O Stretch | ~1690 | Strong |

| Carbonyl (Carboxylic Acid) | C=O Stretch | ~1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450–1600 | Medium |

| Amine | C-N Stretch | 1030–1230 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy reveals the different types of protons present in this compound and their electronic environments. The aromatic protons of the two phenyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts will be influenced by the substitution pattern and electronic effects. The single proton on the α-carbon (the one bearing the two phenyl groups) would likely appear as a singlet. The protons of the glycine (B1666218) methylene (B1212753) group (-CH₂-) would be expected to show a distinct signal, likely a doublet due to coupling with the adjacent N-H proton. The amide proton (N-H) signal is also anticipated, though its chemical shift can be variable and the peak may be broad. Finally, the acidic proton of the carboxylic acid group (-COOH) will give a signal at a very downfield position, often above 10 ppm, and this peak is typically broad.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are the most deshielded and will appear furthest downfield, typically in the range of 160-180 ppm. oregonstate.edu The aromatic carbons of the phenyl rings will resonate in the approximate range of 125-145 ppm. oregonstate.edu The α-carbon, attached to the two phenyl rings, will have a characteristic chemical shift, and the methylene carbon of the glycine unit will also produce a signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 125 - 145 |

| α-CH Proton | Varies | Varies |

| Glycine CH₂ Protons | Varies | Varies |

| Amide NH Proton | Varies (often broad) | N/A |

| Carboxylic Acid OH Proton | >10 (broad) | N/A |

| Carbonyl (Amide) | N/A | 160 - 180 |

| Carbonyl (Carboxylic Acid) | N/A | 160 - 180 |

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. huji.ac.ilresearchgate.net These experiments provide correlation information between different nuclei, confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com For this compound, COSY would show correlations between the amide N-H proton and the adjacent glycine CH₂ protons. It would also reveal couplings between protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. libretexts.orgwikipedia.org An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the α-CH to the ¹³C signal of the α-carbon. Similarly, it would correlate the glycine CH₂ protons with the glycine methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. nih.govcolumbia.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the glycine CH₂ protons to the amide carbonyl carbon and the carboxylic acid carbonyl carbon. It would also show correlations from the aromatic protons to various carbons within the phenyl rings and potentially to the α-carbon.

Mass Spectrometric Characterization of this compound and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, its structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. thermofisher.comwaters.comlibretexts.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₆H₁₅NO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the synthesized or isolated compound. fda.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. orgchemboulder.com This technique provides detailed structural information by revealing the characteristic fragmentation patterns of a molecule. core.ac.uknih.govresearchgate.net

For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a diphenylacetyl cation and a glycine radical cation or vice versa. The loss of water from the carboxylic acid group or the loss of carbon monoxide from the carbonyl groups are also plausible fragmentation routes. By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be confirmed.

In metabolic studies, MS/MS is invaluable for identifying metabolites. researchgate.net Metabolites of this compound might include hydroxylated species on the phenyl rings or the product of glucuronidation on the carboxylic acid. The fragmentation patterns of these metabolites would show characteristic mass shifts from the parent compound, allowing for their identification and structural elucidation. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis of this compound

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For this compound, techniques such as X-ray crystallography and solid-state nuclear magnetic resonance (NMR) spectroscopy would provide definitive insights into its crystalline structure, molecular conformation, and intermolecular interactions. While specific experimental data for this compound is not publicly available, this section outlines the principles of these techniques and the nature of the data they would yield.

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. datacc.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The arrangement of atoms within the crystal lattice causes the X-rays to be scattered in a specific, predictable manner, which can be mathematically reconstructed to generate a three-dimensional model of the electron density of the molecule. cam.ac.uk

Should a single crystal of this compound be successfully grown and analyzed, X-ray crystallography would provide a wealth of structural information. This would include the determination of the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Data |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined |

| α, β, γ (°) | The angles between the unit cell axes. | To be determined |

| V (ų) | The volume of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

Furthermore, the analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for confirming the molecular geometry and identifying any strains or unusual conformations adopted in the solid state. The orientation of the two phenyl rings relative to the acetylglycine backbone, for instance, would be unequivocally determined.

In addition to intramolecular details, X-ray crystallography reveals the nature of intermolecular interactions that stabilize the crystal lattice. For this compound, this would likely involve hydrogen bonding between the amide and carboxylic acid moieties of adjacent molecules. The analysis would precisely map these hydrogen bond networks, including donor-acceptor distances and angles. Van der Waals interactions between the bulky phenyl groups would also be characterized, providing a complete picture of the crystal packing.

Solid-state structural analysis is further complemented by techniques such as solid-state NMR (ssNMR) spectroscopy. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule in its fixed, solid-state environment. datapdf.comresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts observed in the ssNMR spectra are highly sensitive to the local electronic environment and molecular conformation. chemicalbook.com Polymorphism, the existence of multiple crystalline forms, could be identified by the presence of distinct sets of chemical shifts for the same nuclei in different crystal forms.

Table 2: Expected Solid-State ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (Amide) | 170-180 |

| Carbonyl (Carboxylic Acid) | 175-185 |

| Aromatic Carbons | 120-140 |

| Methine Carbon (CH) | 50-60 |

By providing detailed information on short-range order and the electronic environment around atomic nuclei, ssNMR serves as a powerful tool for characterizing the solid-state structure, especially in cases where single crystals suitable for X-ray diffraction are difficult to obtain. crystallography.net

Theoretical and Computational Investigations of N Diphenylacetylglycine

Quantum Chemical Calculations on N-Diphenylacetylglycine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation to predict various chemical properties without relying on empirical parameters. wikipedia.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Analysis of this compound's electronic structure involves determining the arrangement and energies of its electrons. libretexts.org Molecular orbital (MO) theory is a powerful tool for this purpose, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. atlanticoer-relatlantique.ca

The interaction between different parts of the this compound molecule, such as the diphenylacetyl group and the glycine (B1666218) moiety, can be analyzed using perturbational molecular orbital (PMO) theory. wayne.edu This approach helps in understanding the nature of bonding and non-bonding interactions within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO provides an estimate of the molecule's excitability. libretexts.org

The electronic interactions within this compound can be further elucidated by examining the contributions of different atomic orbitals to the molecular orbitals. This can reveal the extent of electron delocalization and the nature of the chemical bonds. For instance, the interaction between the π-systems of the phenyl rings and the carbonyl group can be quantitatively assessed. arxiv.org

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of molecules. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. wikipedia.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. wikipedia.orgunige.ch

DFT calculations can be used to determine a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and thermochemical data. Various exchange-correlation functionals are available within DFT, and their selection can influence the accuracy of the results. mdpi.comutep.edu For systems involving non-covalent interactions, such as the potential intramolecular interactions in this compound, dispersion-corrected DFT methods are often employed to achieve better accuracy. researchgate.net

The application of DFT can provide insights into the reactivity of this compound by calculating reactivity descriptors such as the Fukui function and the dual descriptor. These descriptors help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

| Computational Method | Key Applications for this compound | Strengths | Limitations |

| Hartree-Fock (HF) | Initial geometry optimization, wavefunction analysis. | Computationally less expensive than post-HF methods. | Does not account for electron correlation, leading to less accurate energies. wikipedia.org |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties, reaction mechanisms, spectroscopic predictions. wikipedia.orgmdpi.com | Good balance of accuracy and computational cost. wikipedia.org | Accuracy depends on the choice of exchange-correlation functional. wikipedia.org |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energy calculations by including electron correlation. nih.gov | Systematically improvable. | Higher computational cost than DFT. wikipedia.org |

| Coupled Cluster (CC) | High-accuracy energy and property calculations for smaller fragments or model systems. | Considered the "gold standard" for accuracy in quantum chemistry. | Very high computational cost, limiting its application to smaller molecules. wikipedia.org |

Conformational Analysis and Energy Minima of this compound

The potential energy surface (PES) of this compound can be explored using computational methods to locate the various energy minima, which correspond to stable conformers, and the transition states that connect them. drugdesign.org The relative energies of these conformers determine their population at a given temperature. The global minimum on the PES represents the most stable conformation of the molecule. drugdesign.org

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net

Dynamic Behavior and Flexibility of this compound in Solution

MD simulations are particularly useful for studying the flexibility of this compound in a solution environment, which mimics physiological conditions more closely. researchgate.net By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to observe how the molecule's conformation changes over time due to thermal fluctuations and interactions with the solvent. nih.gov

Solvation Effects on this compound Conformation

The solvent can have a significant impact on the conformational preferences of a molecule. scirp.orgfrontiersin.org MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects on this compound. nih.gov The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can stabilize certain conformations over others. rsc.orgclaudiozannoni.it

In Silico Prediction of this compound Reactivity and Reaction Pathways

While specific computational studies on the reactivity and reaction pathways of this compound are not extensively documented in publicly available literature, its chemical behavior can be predicted and understood using established in silico methodologies. These computational techniques provide deep insights into the electronic structure and potential chemical transformations of a molecule.

Theoretical investigations into the reactivity of this compound would primarily involve quantum chemical calculations. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for this purpose, offering a good balance between computational cost and accuracy for organic molecules. researchgate.netfrontiersin.org By solving the electronic Schrödinger equation, DFT can elucidate a molecule's electronic structure, which is fundamental to its reactivity. wikipedia.org

A key aspect of predicting reactivity is the analysis of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. For instance, a high-energy HOMO suggests a propensity to act as a nucleophile, while a low-energy LUMO indicates electrophilic character. The HOMO-LUMO energy gap is also a crucial descriptor of chemical reactivity and stability. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map is an invaluable tool for predicting reactive sites. researchgate.net The MEP surface visually represents the charge distribution on a molecule, highlighting electron-rich regions (potential nucleophilic sites) in red and electron-poor regions (potential electrophilic sites) in blue. For this compound, the MEP would likely show negative potential around the carboxyl and amide oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the amide hydrogen.

To investigate specific reaction pathways, computational chemists can model the potential energy surface of a reaction. sumitomo-chem.co.jp This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. sumitomo-chem.co.jp The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. sumitomo-chem.co.jp For example, in a potential hydrolysis reaction of the amide bond in this compound, computational methods could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond cleavage, calculating the energy barriers for each step. rsc.org

Studies on related molecules, such as N-acetylglycine and diphenylacetic acid derivatives, demonstrate the application of these methods. For N-acetylglycine, DFT calculations have been used to analyze charge transfer, hyperconjugative interactions, and global reactivity descriptors like hardness and chemical potential. researchgate.net Similarly, computational analyses of diphenylacetic acid derivatives have explored their electronic properties and reaction mechanisms. researchgate.netmdpi.com These studies provide a framework for how the reactivity of this compound could be systematically investigated, even in the absence of direct experimental data on its reaction kinetics.

Table 1: Theoretical Methods for Predicting Chemical Reactivity

| Method | Application | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure | Electron density, orbital energies, molecular geometry |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO and LUMO | Identification of nucleophilic/electrophilic sites, reactivity indices |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Prediction of sites for electrophilic and nucleophilic attack |

| Transition State Theory | Modeling of reaction pathways | Activation energies, reaction rates, reaction mechanisms |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds | Bond critical points, nature of interatomic interactions |

Computational Approaches to Ligand Binding and Molecular Docking (General Principles applicable to this compound if it were a ligand)

Should this compound be considered as a potential ligand for a biological target, a range of computational approaches can be employed to predict its binding affinity and mode of interaction. nih.gov These in silico techniques are central to modern drug discovery and design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand recognition. mdpi.com

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netchemrxiv.org The process involves two main steps: sampling the conformational space of the ligand within the binding site and then scoring these conformations to estimate the binding affinity. chemrxiv.org

The fundamental principle of molecular docking is based on the complementarity between the ligand and the receptor's binding site in terms of shape and physicochemical properties. researchgate.net This can be conceptualized through historical models like the "lock-and-key" theory, where a rigid ligand fits into a rigid receptor, or the more contemporary "induced-fit" model, which accounts for the flexibility of both the ligand and the protein upon binding. nih.gov

Table 2: Key Concepts in Molecular Docking

| Concept | Description |

| Receptor | The target macromolecule, usually a protein or nucleic acid, with a specific binding site. |

| Ligand | The small molecule, such as this compound, that binds to the receptor. |

| Binding Site | The specific region on the receptor where the ligand interacts. |

| Pose | A specific conformation and orientation of the ligand within the binding site. |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. |

There are several types of molecular docking, categorized by the level of flexibility considered:

Rigid Docking: Both the ligand and receptor are treated as rigid bodies. This is the computationally least expensive method but may not accurately represent the binding event.

Flexible Ligand Docking: The ligand is allowed to be flexible, while the receptor remains rigid. This is a widely used approach that accounts for the conformational changes a ligand may undergo upon binding.

Flexible Docking: Both the ligand and the receptor are treated as flexible. This is the most computationally intensive but potentially the most accurate method, as it can model the induced-fit phenomenon.

Once various poses are generated, a scoring function is used to rank them. Scoring functions are designed to approximate the free energy of binding. They typically include terms that account for various non-covalent interactions such as:

Hydrogen bonds: Crucial for specificity and affinity.

Electrostatic interactions: Attractive or repulsive forces between charged or polar groups.

Van der Waals interactions: Short-range attractive forces.

Hydrophobic interactions: The tendency of nonpolar groups to associate in an aqueous environment.

Beyond simple docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. researchgate.net Starting from a docked pose, an MD simulation solves Newton's equations of motion for the atoms in the system, allowing the complex to be observed over time. This can help to assess the stability of the predicted binding mode, identify key interactions that persist over time, and calculate binding free energies with higher accuracy.

The application of these computational methods could, in theory, elucidate the potential biological targets of this compound and provide a rational basis for designing more potent or specific derivatives.

Mechanistic Biological Activity of N Diphenylacetylglycine in Model Systems

Biotransformation Pathways of N-Diphenylacetylglycine in Higher Plants

Biotransformation is the process by which living organisms chemically modify compounds. In higher plants, this compound undergoes limited metabolic changes. nih.gov This process, distinct from biosynthesis (the creation of complex molecules) and biodegradation (the breakdown of complex substances into simpler ones), involves enzymatic reactions that can alter the structure and properties of a substrate. plantcelltechnology.com Plant cell cultures are known to convert a variety of substances through reactions like glucosylation and hydroxylation, which are considered detoxification pathways. taylorfrancis.com

Studies involving radio-labelled this compound in wheat, barley, and tomato plants have shown that the compound experiences minimal metabolism. nih.gov A notable metabolic process is the formation of more polar metabolites, one of which has been identified through chromatography as the glucose ester of this compound. nih.gov This conversion is an example of glucosylation, a common biotransformation reaction in plants catalyzed by enzymes. taylorfrancis.com The formation of glucose esters involves the enzymatic attachment of a glucose molecule to the substrate. This process can be influenced by various factors and is a key pathway in the metabolism of xenobiotics and endogenous compounds in plants.

The amide bond in this compound demonstrates considerable stability within plant biological systems. nih.gov Research has indicated that the peptide linkages are not readily broken down, as evidenced by the absence of Diphenylacetic acid as a metabolite in studies with wheat, barley, and tomatoes. nih.gov The stability of an amide bond is attributed to its resonance structure, which gives it a partial double-bond character. mdpi.comlibretexts.org This resonance stabilization makes the amide bond relatively unreactive compared to other functional groups. mdpi.com While enzymes like proteases can cleave amide bonds in nature, the specific amide linkage in this compound appears resistant to the enzymatic machinery of the plants tested. nih.govmdpi.com

Role of this compound as a Growth-Regulating Substance in Plants: Mechanistic Aspects

This compound is recognized as a growth-regulating substance in plants. nih.gov Plant growth regulators, or phytohormones, are organic compounds that influence various aspects of plant growth and development at low concentrations. agronomyjournals.combyjus.com These substances can modulate processes such as cell division, shoot and root formation, and flowering. agronomyjournals.comphytotechlab.com

The mechanism by which this compound exerts its growth-regulating effects is likely through interaction with plant hormonal signaling pathways. Plant hormones such as auxins, cytokinins, and gibberellins (B7789140) control a wide array of developmental processes. agronomyjournals.comnih.gov For instance, auxins are involved in cell elongation and root initiation, while cytokinins promote cell division and lateral bud growth. agronomyjournals.comphytotechlab.com The introduction of a substance like this compound can potentially interfere with or modulate these existing pathways, leading to observable changes in plant growth and morphology. The specific molecular interactions and signaling cascades affected by this compound are areas for further investigation.

Cellular Uptake and Distribution Mechanisms in Model Biological Systems (e.g., Plant Cells)

The entry of exogenous compounds like this compound into plant cells is a critical step for its biological activity. The process of cellular uptake in plants is complex, involving passage across the cell wall and the plasma membrane. frontiersin.org The plant cell wall, a matrix of cellulose, hemicellulose, and pectin, acts as an initial barrier, with its porosity influencing the passage of molecules. frontiersin.orgmdpi.com

Once a molecule traverses the cell wall, it must cross the plasma membrane to enter the cytoplasm. This can occur through various mechanisms, including passive diffusion for small, lipophilic molecules or via transport proteins for larger or more polar substances. nih.gov For amino acid-based compounds, plants possess transporters that facilitate the uptake of amino acids and peptides from the soil and their distribution throughout the plant. bmbreports.org It is plausible that this compound, being a derivative of the amino acid glycine (B1666218), may utilize such transport systems for its entry and distribution within plant cells. The physicochemical properties of the molecule, such as its size, charge, and hydrophobicity, will significantly influence its ability to be taken up by plant cells. nih.gov

Molecular Targets and Pathways Modulated by this compound in Vitro (excluding clinical)

In vitro studies provide a controlled environment to investigate the molecular targets and pathways affected by a compound. For plant growth regulators, these targets often reside within the complex network of hormonal signaling. researchgate.net Plant hormones exert their effects by binding to specific receptor proteins, which then initiate a cascade of downstream events, often involving changes in gene expression. nih.govresearchgate.net

Auxin signaling, for example, involves the TIR1/AFB receptor proteins, AUX/IAA transcriptional repressors, and ARF transcription factors. nih.gov The binding of auxin to its receptor leads to the degradation of the AUX/IAA repressors, allowing ARFs to regulate the expression of auxin-responsive genes. researchgate.net It is conceivable that this compound could interact with components of these or other hormonal pathways. For instance, it might act as an agonist or antagonist of a hormone receptor, or it could interfere with the synthesis, transport, or degradation of endogenous hormones. Identifying the specific molecular targets of this compound would require further in vitro binding assays and transcriptomic studies to see how it alters gene expression patterns in plant cells.

Molecular Interactions and Ligand Binding Studies Involving N Diphenylacetylglycine

Principles and Methodologies for Studying Molecular Interactions

The study of molecular interactions encompasses a wide array of techniques designed to detect and quantify the binding of a ligand to a macromolecule, such as a protein or nucleic acid. These methods leverage physical or chemical principles to measure changes that occur upon complex formation. nih.govontosight.ai The primary goals are to determine binding affinity (how tightly a ligand binds), stoichiometry (the ratio of ligand to target in the complex), kinetics (the rates of association and dissociation), and the thermodynamic driving forces (enthalpy and entropy). nih.govuts.edu.au

Key methodologies in this field can be broadly categorized:

Structural Methods: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution, three-dimensional structures of ligand-target complexes. rsc.orgontosight.ai This information reveals the precise binding site and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. acs.org

Biophysical Techniques: These methods measure the physical properties of molecules in solution. They include techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide real-time kinetic and thermodynamic data, respectively, without the need for labeling. nih.govkarger.com

Spectroscopic Assays: Fluorescence-based assays, for example, rely on changes in the fluorescence properties of a molecule upon binding. nih.govwikipedia.org These methods are highly sensitive and adaptable for high-throughput screening.

Biochemical Assays: Competition assays are a common biochemical method where a test ligand's ability to displace a known, often labeled, ligand from a target is measured to infer its own binding affinity. rsc.org

The selection of a particular method depends on the specific questions being asked, the properties of the ligand and target, and the required throughput and resolution. nih.govnih.gov Often, a combination of these techniques is employed to build a comprehensive understanding of the molecular interaction. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) in Assessing Binding Affinities

SPR and ITC are powerful, label-free biophysical techniques that provide deep insights into binding events. While specific published studies applying these methods to N-Diphenylacetylglycine are not available, their principles illustrate how its binding affinities could be quantitatively characterized.

Surface Plasmon Resonance (SPR) is an optical technique that measures molecular binding in real-time. karger.comusf.edu In a typical experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand (the analyte, such as this compound) is then flowed over the surface. Binding of the analyte to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. karger.commdpi.com This allows for the direct measurement of the association rate (k_on) and the dissociation rate (k_off). The equilibrium dissociation constant (K_d), a measure of binding affinity, can then be calculated from the ratio of these rates (k_off/k_on). nih.gov

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. nih.govmdpi.com The technique directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target molecule. uts.edu.auresearchgate.net A single ITC experiment can determine the binding affinity (K_d), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). uts.edu.au From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. researchgate.net This profile helps to understand the forces driving the interaction, such as hydrogen bonding or hydrophobic effects. uts.edu.au

To demonstrate the type of data generated by these techniques, the following table presents illustrative results for a generic small molecule-protein interaction.

| Technique | Parameter | Value | Unit |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 3.0 x 10⁻³ | s⁻¹ | |

| Dissociation Constant (K_d) | 20 | µM | |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_d) | 25 | µM |

| Stoichiometry (n) | 1.1 | - | |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | |

| Entropy Change (ΔS) | -5.7 | cal/mol·K |

Fluorescence-Based Ligand Binding Assays and Their Application

Fluorescence-based assays are versatile and highly sensitive methods for studying ligand binding, adaptable to high-throughput screening. wikipedia.orgfao.org These techniques rely on changes in the fluorescence properties of a system upon the formation of a ligand-receptor complex. Although specific applications of these assays to this compound have not been detailed in available literature, their principles are broadly applicable.

Common fluorescence-based methods include:

Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov A small, fluorescently labeled ligand rotates rapidly in solution, resulting in low polarization. When bound to a large protein target, its rotation slows significantly, causing an increase in polarization. This change can be used to quantify binding affinity. wikipedia.org

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <100 Å). nih.gov In a binding assay, the target protein and ligand can be labeled with a FRET pair. Binding brings the donor and acceptor close enough for energy transfer to occur, resulting in a measurable change in fluorescence emission. nih.gov

Intrinsic Protein Fluorescence Quenching: Many proteins contain naturally fluorescent amino acids, primarily tryptophan. The binding of a ligand near a tryptophan residue can alter its local environment, leading to a quenching (decrease) or enhancement of its fluorescence intensity. nih.gov By titrating a ligand like this compound (which contains aromatic rings capable of quenching) against a target protein, one can monitor changes in the protein's intrinsic fluorescence to determine binding affinity. wikipedia.org

These assays are powerful because they are often homogeneous (no separation of bound and free ligand required), require small amounts of material, and can be performed in multi-well plates for screening large compound libraries. wikipedia.orgontosight.ai

Computational Approaches to this compound-Target Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and analyzing how a ligand like this compound might interact with a protein target at an atomic level. While specific computational studies detailing the binding of this compound to a defined biological target are not presently available in the literature, these approaches provide a powerful framework for generating hypotheses.

Molecular Docking is a computational technique used to predict the preferred binding orientation and conformation of a ligand within a protein's binding site. The process involves sampling a vast number of possible poses and using a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). A more negative score generally indicates a more favorable predicted interaction. Docking can identify key interacting amino acid residues and suggest the types of non-covalent interactions involved.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein or ligand upon binding, and calculate binding free energies using more rigorous (though computationally expensive) methods like MM-PBSA.

The following table illustrates the hypothetical output from a molecular docking study of this compound into a generic protein active site.

| Parameter | Value/Description |

|---|---|

| Predicted Binding Energy | -8.2 kcal/mol |

| Predicted Inhibitory Constant (K_i) | 1.5 µM |

| Key Interacting Residues (Hypothetical) | Tyr123 (Hydrogen bond with carboxylate) |

| Arg234 (Salt bridge with carboxylate) | |

| Phe345 (π-π stacking with phenyl ring) | |

| Leu456, Val459 (Hydrophobic contact) |

Investigation of Non-Covalent Interactions of this compound

The binding of any ligand to its receptor is mediated by a network of non-covalent interactions. These forces, while individually weak compared to covalent bonds, collectively provide the stability and specificity of the ligand-target complex. The chemical structure of this compound, featuring two phenyl rings, an amide group, and a carboxylic acid, allows it to potentially engage in several types of non-covalent interactions.

Hydrogen Bonds: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The carboxylic acid group is also a potent hydrogen bond donor (O-H) and acceptor (C=O). These groups can form critical, directional interactions with polar residues in a protein's binding site. acs.org

Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid group of this compound will typically be deprotonated, carrying a negative charge. This allows it to form strong ionic interactions, or salt bridges, with positively charged amino acid residues such as lysine (B10760008) or arginine. acs.org

Hydrophobic Interactions: The two large, nonpolar phenyl rings are the most prominent feature of the molecule. These groups can be buried in hydrophobic pockets within a protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. ontosight.ai

π-Interactions: The aromatic phenyl rings can participate in various π-interactions. This includes π-π stacking, where the face of a phenyl ring stacks against the face of an aromatic amino acid side chain (like phenylalanine, tyrosine, or tryptophan), and cation-π interactions, where the electron-rich face of a phenyl ring interacts favorably with a nearby positive charge (like a lysine or arginine side chain).

A comprehensive analysis of these potential interactions, typically guided by structural data or computational modeling, is essential for understanding the molecular basis of this compound's biological activity and for guiding any future efforts in structure-based drug design. acs.org

Analytical Methodologies for Quantitative and Qualitative Determination of N Diphenylacetylglycine

Chromatographic Separation Techniques for N-Diphenylacetylglycine and its Metabolites

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of this compound, which may be present alongside other related compounds or metabolites. research-solution.com The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amino acids and their derivatives. bevital.no Due to most amino acids lacking a natural chromophore for UV detection, a derivatization step is typically required to make them detectable. myfoodresearch.com

For N-acyl amino acids like this compound, reversed-phase HPLC (RP-HPLC) is a popular and versatile approach. springernature.com Pre-column derivatization is often employed to enhance detection sensitivity and improve chromatographic separation. bevital.nospringernature.com Common derivatization agents for amino acids include:

Phenylisothiocyanate (PITC): Reacts with the amino group to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. springernature.com

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amino groups to form highly fluorescent adducts. myfoodresearch.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with both primary and secondary amines to yield stable, fluorescent derivatives. waters.comacs.org

A specific method for N-acyl amino acids involves derivatization with 2,4′-dibromoacetophenone. This reaction converts the carboxylic acid group into a 4′-bromophenacyl ester, which is suitable for spectrophotometric detection and provides good separation on a reversed-phase column. mdpi.comresearchgate.netscispace.com

Table 1: Exemplary HPLC Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Target Functional Group | Derivative Type | Detection Method |

|---|---|---|---|

| Phenylisothiocyanate (PITC) | Amine | Phenylthiocarbamyl (PTC) | UV |

| o-Phthaldialdehyde (OPA) | Primary Amine | Isoindole (fluorescent) | Fluorescence |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary & Secondary Amines | AQC-adduct (fluorescent) | Fluorescence |

| 2,4′-Dibromoacetophenone | Carboxylic Acid | 4′-Bromophenacyl Ester | UV |

Gas Chromatography (GC) (if volatile derivatives are formed)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, amino acids like this compound are generally non-volatile and thermally unstable, making direct analysis by GC challenging. thermofisher.com Therefore, a derivatization step is essential to convert the polar functional groups (-COOH and -NH) into more volatile and stable derivatives. sigmaaldrich.comjfda-online.com

The most common derivatization technique for amino acids prior to GC analysis is silylation . thermofisher.com This process replaces the active hydrogens on the carboxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. google.com

Silylating Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. research-solution.comthermofisher.com MSTFA is particularly advantageous as its by-products are very volatile and typically elute with the solvent front, minimizing interference. thermofisher.com

Alkylation is another derivatization strategy that can be used. research-solution.com This involves converting the analyte into less polar esters or amides.

The resulting volatile derivatives can then be separated on a GC column, often a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane, and detected, typically by a Flame Ionization Detector (FID) or a mass spectrometer. thermofisher.com

Table 2: Common Derivatization Techniques for GC Analysis of Amino Acids

| Technique | Reagent Example | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester/amide | Forms volatile derivatives and by-products. thermofisher.com |

| Alkylation / Esterification | Acidified Alcohol (e.g., HCl in Methanol) | Methyl Ester | Protects the carboxylic acid group. research-solution.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl amide | Creates stable derivatives with good chromatographic properties. nih.gov |

Coupled Techniques for Enhanced Analysis (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both qualitative identification and highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the volatile derivatives of this compound. After separation by GC, the derivatives enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectra provide detailed structural information and characteristic fragmentation patterns that can be used for definitive identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used to monitor specific fragment ions, which significantly improves sensitivity and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a benchmark technique for the quantification of N-acyl amino acids in complex matrices. nih.govnih.gov This method combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. nih.gov Analytes are typically ionized using electrospray ionization (ESI). mdpi.com For quantification, the instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govedqm.eu This technique offers excellent specificity, reducing interference from matrix components. nih.gov

Table 3: Potential LC-MS/MS MRM Transitions for N-Acyl Glycine (B1666218) Analysis

| Analyte Type | Precursor Ion [M-H]⁻ (example) | Product Ion (example) | Reference |

|---|---|---|---|

| N-Arachidonoyl Glycine | 362.5 | 74.1 (Glycine fragment) | nih.gov |

| N-Oleoyl Glycine | 340.3 | 74.1 (Glycine fragment) | nih.gov |

Note: Specific ions for this compound would need to be determined experimentally but would likely involve the intact molecular ion and a characteristic fragment ion.

Electrochemical Methods for this compound Detection

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds. researchgate.net The analysis of amino acids can be achieved either directly, if the molecule has an oxidizable or reducible group, or indirectly after derivatization. nih.govnih.gov

Direct electrochemical detection relies on the inherent electrochemical properties of the analyte. researchgate.net While some amino acids like tryptophan and tyrosine are electroactive, glycine itself is not easily oxidized or reduced at conventional electrodes. nih.gov However, the diphenylacetyl moiety in this compound might confer some electroactivity that could be exploited.

Alternatively, detection can follow derivatization with an electroactive tag or by HPLC with electrochemical detection (HPLC-ED). nih.gov For instance, amino acids can be derivatized with phenylisothiocyanate (PITC), and the resulting derivatives can be detected electrochemically. nih.gov High-pH anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another technique used for the direct electrochemical detection of amino acids, although it can suffer from interferences and lower sensitivity compared to fluorescence-based methods. acs.org

Spectrophotometric Assays for this compound Quantification

Spectrophotometric assays are based on the measurement of light absorption by a colored compound and are widely used for quantitative analysis. nih.gov Since this compound itself does not absorb light strongly in the visible region, these methods invariably require a derivatization step to produce a chromophore. nih.gov

Several colorimetric procedures have been developed for amino acids.

Folin-Ciocalteu Method: This is a classic method for determining total phenolic content, but it can also react with other reducing substances, including some amino acids, to produce a blue-colored complex. acs.org

Ninhydrin Assay: While a staple for primary amino acids, its applicability to N-substituted amino acids like this compound would be limited as it requires a free primary amine group.

Derivatization for UV/Vis Detection: As mentioned in the HPLC section (8.1.1), derivatization can be performed to attach a UV-absorbing chromophore to the molecule. For example, reacting the carboxylic acid group of this compound with a reagent like 2,4′-dibromoacetophenone produces an ester with strong UV absorbance, allowing for quantification using a spectrophotometer or an HPLC-UV system. mdpi.comresearchgate.net Enzyme-catalyzed reactions that produce a colored or fluorescent dye proportional to the amino acid concentration are also used in commercial assay kits. bioassaysys.com

Future Research Directions and Unexplored Avenues for N Diphenylacetylglycine

Discovery of Novel Biological Activities Through High-Throughput Screening (Mechanistic Focus)

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid assessment of vast compound libraries against specific biological targets. slideshare.net Applying HTS methodologies to N-Diphenylacetylglycine and its derivatives could serve as a powerful engine for discovering novel biological functions. A mechanistically focused HTS campaign would move beyond simple hit identification to provide foundational insights into the compound's mode of action.

Future HTS initiatives could be designed to explore a wide array of biological targets. Such campaigns would involve testing this compound against diverse panels of assays, including biochemical assays that measure the modulation of specific enzymes (e.g., kinases, proteases) and cell-based assays that assess effects on cellular pathways, reporter gene expression, or cell viability. youtube.com The speed and efficiency of modern automated robotic systems, capable of testing millions of compounds in a matter of weeks, would significantly accelerate this exploratory phase. slideshare.net

A primary goal would be to identify unexpected "hits" where this compound demonstrates significant activity. Following a primary screen, these hits would undergo a rigorous validation process using a cascade of secondary and counter-screens to confirm activity, establish dose-response relationships, and eliminate artifacts. chemicalbook.com A key aspect of this mechanistic focus would be the immediate use of orthogonal assays—tests that measure the same biological endpoint but with a different technology—to ensure the observed effect is genuine.

The data generated from these screens would be substantial, requiring advanced algorithms to identify patterns and pinpoint promising activities. slideshare.net Successful identification of a validated hit would trigger in-depth mechanistic studies to deconstruct how this compound interacts with its target at a molecular level, laying the groundwork for future development.

| Assay Type | Target Class Example | Screening Method | Objective and Mechanistic Focus |

|---|---|---|---|

| Biochemical Assay | Kinases | Fluorescence Resonance Energy Transfer (FRET) | Identify direct inhibition or activation of specific kinases. Follow-up with kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive). |

| Cell-Based Assay | Nuclear Receptors | Reporter Gene Assay (e.g., Luciferase) | Measure agonistic or antagonistic activity on receptors controlling gene expression. Follow-up with target engagement and downstream gene expression analysis. |

| Phenotypic Screen | Cell Viability / Proliferation | High-Content Imaging | Assess effects on cell morphology, apoptosis, or cell cycle in various cancer cell lines. Follow-up with mechanism of action studies to identify the specific cellular target or pathway affected. |

| Biochemical Assay | Protein-Protein Interactions (PPIs) | Fluorescence Polarization (FP) | Discover compounds that disrupt or stabilize critical PPIs. Follow-up with biophysical methods (e.g., SPR) to confirm direct binding and characterize the interaction. |

Investigation of this compound in Advanced Material Science Applications

The unique structural characteristics of this compound—featuring rigid diphenyl groups and a flexible, functional glycine (B1666218) tail—suggest untapped potential in material science. firsthope.co.in Research in this area would explore the compound not as a therapeutic agent, but as a molecular building block for novel materials with tailored properties. Organic small molecules are increasingly recognized for their value in optoelectronics and polymer science due to their precise, well-defined structures. mdpi.com

One unexplored avenue is the use of this compound as a monomer or additive in polymer synthesis. The diphenylmethane (B89790) core is a known component in the synthesis of polymers. slideshare.net The incorporation of the this compound moiety could introduce specific properties, such as altered thermal stability, solubility, or mechanical strength. tandfonline.com The glycine component, with its hydrogen bonding capabilities, could promote specific intermolecular interactions, leading to self-assembling materials or polymers with enhanced layer or crystalline structures.

Furthermore, the aromatic diphenyl groups suggest potential applications in organic electronics. chemicalbook.com Many high-performance organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are based on aromatic structures. mdpi.comrsc.org Future studies could investigate the photophysical properties of this compound, such as its fluorescence and charge transport capabilities. rsc.org Derivatization of the diphenyl rings could be used to tune these electronic properties, potentially leading to new materials for flexible displays or sensors. mdpi.com The inherent chirality of the glycine component could also be explored for the development of chiroptical materials.

| Potential Application Area | Relevant Structural Feature | Hypothetical Material Property/Function | Research Approach |

|---|---|---|---|

| Polymer Science | Glycine moiety (amide bond, carboxylic acid) | Use as a monomer for synthesizing novel polyamides or polyesters with enhanced thermal stability or specific solubility profiles. | Polycondensation reactions with suitable co-monomers; characterization of resulting polymers (e.g., GPC, TGA, DSC). |

| Organic Electronics | Diphenyl groups (aromatic π-systems) | Investigate as a host or emissive material in OLEDs or as a semiconductor in OFETs. | Thin-film deposition and device fabrication; measurement of photoluminescence quantum yield, charge carrier mobility, and device efficiency. |

| Biomaterials | Glycine backbone (biocompatibility) | Develop functional coatings for medical devices or scaffolds for tissue engineering, leveraging the biocompatible amino acid structure. | Surface modification studies; cell culture experiments to assess cytotoxicity and cell adhesion. |

| Self-Assembling Materials | Amphiphilic nature (hydrophobic diphenyl, hydrophilic glycine) | Explore the formation of organized structures like micelles, vesicles, or gels in solution for potential use in drug delivery. | Analysis using techniques like TEM, DLS, and rheology to study self-assembly behavior under different conditions. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by enabling the analysis and interpretation of vast, complex datasets. These computational tools can significantly accelerate the investigation of this compound by predicting its properties, optimizing its structure, and designing novel derivatives with enhanced functions.